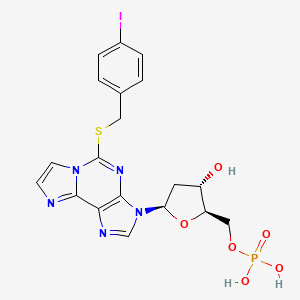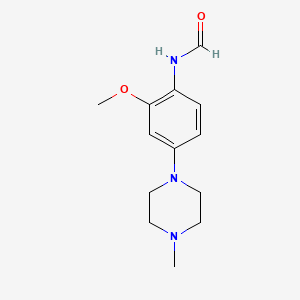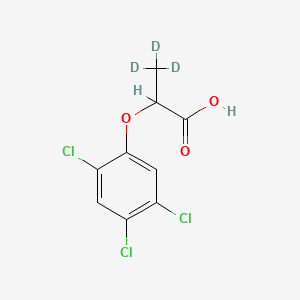![molecular formula C7H18N4 B13856493 2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)
2-[4-(Dimethylamino)butyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Dimethylamino)butyl]guanidine is a chemical compound with the molecular formula C7H18N4. It is a guanidine derivative, characterized by the presence of a guanidine group attached to a butyl chain with a dimethylamino substituent. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)butyl]guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor. For instance, the reaction of 4-(dimethylamino)butylamine with a guanylating agent such as S-methylisothiourea can yield the desired product . This reaction typically requires mild conditions and can be carried out in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of guanidines often involves the use of thiourea derivatives as guanidylating agents. These methods can be scaled up for large-scale production, ensuring high yields and purity of the final product . The use of transition metal catalysts, such as scandium triflate, has also been explored to enhance the efficiency of guanylation reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Dimethylamino)butyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-guanidines, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-[4-(Dimethylamino)butyl]guanidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[4-(Dimethylamino)butyl]guanidine involves its ability to form strong hydrogen bonds and interact with biological targets. The guanidine group can engage in resonance stabilization, leading to high basicity and planarity of the molecule . This allows the compound to interact with nucleic acids and proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Disubstituted Guanidines: These compounds share similar structural features but differ in the substituents attached to the guanidine group.
Cyanamides: Cyanamides can also form guanidine derivatives through reactions with amines.
Thioureas: Thioureas are commonly used as guanidylating agents and have similar reactivity to guanidines.
Uniqueness
2-[4-(Dimethylamino)butyl]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C7H18N4 |
|---|---|
Molekulargewicht |
158.25 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)butyl]guanidine |
InChI |
InChI=1S/C7H18N4/c1-11(2)6-4-3-5-10-7(8)9/h3-6H2,1-2H3,(H4,8,9,10) |
InChI-Schlüssel |
DRUGDYGHTNWEOF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



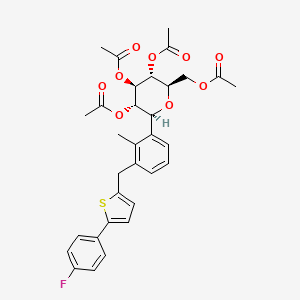
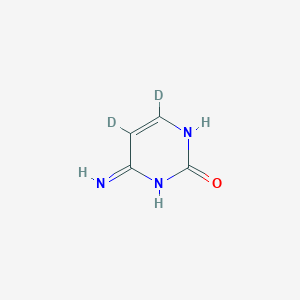

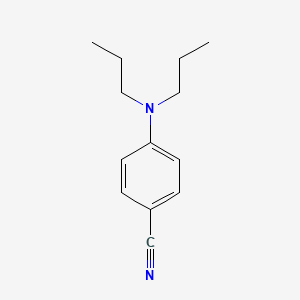
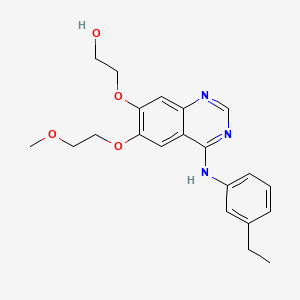
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
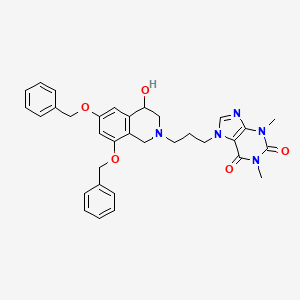
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
